molecular formula C21H27NO3 B13445248 Diethylmorphine-d10

Diethylmorphine-d10

Cat. No.: B13445248
M. Wt: 351.5 g/mol
InChI Key: GKHGIPSRKBPTHM-CHVUHDNGSA-N
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Description

Diethylmorphine-d10 is a deuterated analog of diethylmorphine, a semi-synthetic opioid derived from morphine. It is primarily used in scientific research as a stable isotope-labeled compound, which helps in the study of metabolic pathways and pharmacokinetics. The incorporation of deuterium atoms enhances the compound’s stability and allows for precise tracking in various analytical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethylmorphine-d10 involves the deuteration of diethylmorphine. This process typically includes the substitution of hydrogen atoms with deuterium atoms in the presence of a deuterating agent. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen for deuterium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of advanced deuteration techniques and high-purity deuterium sources is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Diethylmorphine-d10 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Diethylmorphine-d10 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

    Biology: Employed in metabolic studies to trace the pathways and interactions of morphine derivatives in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of opioid compounds.

    Industry: Applied in the development of new opioid analgesics and in quality control processes for pharmaceutical manufacturing.

Mechanism of Action

Diethylmorphine-d10 exerts its effects by binding to opioid receptors in the central nervous system. The primary molecular targets are the mu-opioid receptors, which mediate the analgesic and euphoric effects of the compound. The binding of this compound to these receptors activates G-protein coupled signaling pathways, leading to the inhibition of neurotransmitter release and modulation of pain perception.

Comparison with Similar Compounds

Similar Compounds

    Diethylmorphine: The non-deuterated analog of diethylmorphine-d10, used for similar research purposes.

    Morphine: A naturally occurring opioid with potent analgesic properties.

    Codeine: A less potent opioid used for mild to moderate pain relief and as a cough suppressant.

    Oxymorphone: A semi-synthetic opioid with higher potency compared to morphine.

Uniqueness

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical tracking. This makes it particularly valuable in research settings where accurate measurement and tracing of metabolic pathways are essential.

Properties

Molecular Formula

C21H27NO3

Molecular Weight

351.5 g/mol

IUPAC Name

(4R,4aR,7S,7aR,12bS)-3-methyl-7,9-bis(1,1,2,2,2-pentadeuterioethoxy)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline

InChI

InChI=1S/C21H27NO3/c1-4-23-16-8-6-13-12-15-14-7-9-17(24-5-2)20-21(14,10-11-22(15)3)18(13)19(16)25-20/h6-9,14-15,17,20H,4-5,10-12H2,1-3H3/t14-,15+,17-,20-,21-/m0/s1/i1D3,2D3,4D2,5D2

InChI Key

GKHGIPSRKBPTHM-CHVUHDNGSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])O[C@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)OC([2H])([2H])C([2H])([2H])[2H])CCN3C

Canonical SMILES

CCOC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)OCC)CCN3C

Origin of Product

United States

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